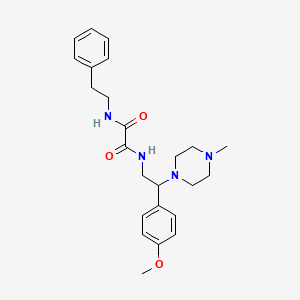

N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenethyloxalamide

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(2-phenylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N4O3/c1-27-14-16-28(17-15-27)22(20-8-10-21(31-2)11-9-20)18-26-24(30)23(29)25-13-12-19-6-4-3-5-7-19/h3-11,22H,12-18H2,1-2H3,(H,25,29)(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJSRIKUOOZQZSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C(=O)NCCC2=CC=CC=C2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

The primary target of this compound is Cathepsin S , a lysosomal cysteine protease. Cathepsin S plays a crucial role in antigen presentation, bone remodeling, and other cellular processes.

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on its interaction with Cathepsin S. By inhibiting this enzyme, the compound could potentially modulate immune responses and other cellular processes.

生物活性

N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenethyloxalamide is a synthetic compound with significant potential in medicinal chemistry, particularly for its biological activity. This compound features a complex structure characterized by an oxalamide backbone, which is known for its diverse pharmacological properties. The presence of functional groups such as methoxy, piperazine, and phenethyl moieties contributes to its bioactivity.

- Molecular Formula : C24H32N4O3

- Molecular Weight : 424.545 g/mol

- CAS Number : 903254-86-4

The structural complexity of this compound allows for various interactions with biological targets, making it a candidate for further pharmacological studies.

Research indicates that this compound acts primarily as an inhibitor of ribosomal S6 kinase (RSK). RSK is involved in critical cellular processes such as growth, survival, and proliferation, particularly in cancerous cells. Inhibition of RSK can disrupt aberrant signaling pathways associated with tumorigenesis, suggesting therapeutic implications in cancer treatment.

Interaction Studies

Studies employing techniques such as surface plasmon resonance (SPR) and molecular docking simulations have been conducted to assess the binding affinity of this compound to RSK. These investigations reveal that the compound exhibits a strong binding affinity, which is essential for its potential therapeutic efficacy.

Antiproliferative Effects

In vitro studies have demonstrated that this compound displays significant antiproliferative activity against various cancer cell lines. For instance, experiments conducted on breast cancer and prostate cancer cell lines showed dose-dependent inhibition of cell viability, with IC50 values indicating potent activity at low concentrations.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.2 | Significant inhibition |

| PC3 (Prostate Cancer) | 3.8 | Strong antiproliferative effect |

These results underscore the compound's potential as a lead candidate in anticancer drug development.

Cytotoxicity Assessment

Cytotoxicity assays performed on normal human cell lines revealed that while the compound effectively inhibits cancer cell growth, it exhibits minimal cytotoxicity towards normal cells. This selectivity is crucial for reducing adverse effects in therapeutic applications.

Pharmacokinetic Profile

Pharmacokinetic studies suggest that this compound has favorable absorption and distribution characteristics. The ability to cross the blood-brain barrier (BBB) enhances its potential for treating central nervous system disorders .

Q & A

Q. Table 1: Structural Analogs and Activity Variations

(Advanced) How can structure-activity relationship (SAR) studies be designed to optimize the compound's pharmacological profile?

Methodological Answer:

- Substituent Scanning: Synthesize derivatives with varied aryl groups (e.g., methoxy, nitro, fluoro) to map efficacy-toxicity trade-offs .

- Pharmacophore Modeling: Use Schrödinger Suite to identify critical hydrogen-bonding motifs (e.g., oxalamide carbonyls) .

- In Silico ADMET Prediction: Predict logP, CYP450 inhibition, and hERG liability with tools like SwissADME .

(Basic) What are the key considerations for ensuring compound stability during storage and experimental use?

Methodological Answer:

- Storage Conditions: -20°C in amber vials under argon to prevent photodegradation and oxidation .

- Solubility Testing: Pre-dissolve in DMSO (10 mM stock) and dilute in PBS (pH 7.4) to avoid precipitation .

- Stability Assays: Monitor degradation via HPLC over 72 hours at 25°C and 4°C .

(Advanced) What in vivo pharmacokinetic parameters should be prioritized when transitioning from in vitro studies to preclinical models?

Methodological Answer:

- Bioavailability (F): Administer orally (10 mg/kg) and intravenously (2 mg/kg) in rodents to calculate F% .

- Metabolite Profiling: LC-MS/MS to identify primary metabolites (e.g., piperazine N-demethylation) .

- Tissue Distribution: Radiolabeled compound tracking (³H or ¹⁴C) to assess brain penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。